molecular formula C9H8O2S2 B3387998 2-{5-Methylthieno[3,2-b]thiophen-3-yl}acetic acid CAS No. 85504-42-3

2-{5-Methylthieno[3,2-b]thiophen-3-yl}acetic acid

Cat. No.: B3387998
CAS No.: 85504-42-3
M. Wt: 212.3 g/mol
InChI Key: PLXUKOSONZDWIW-UHFFFAOYSA-N
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Description

2-{5-Methylthieno[3,2-b]thiophen-3-yl}acetic acid is a heterocyclic compound with a molecular formula of C9H8O2S2. It is characterized by the presence of a thienothiophene core, which is a fused ring system consisting of two thiophene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-Methylthieno[3,2-b]thiophen-3-yl}acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of polyphosphoric acid (PPA) to cyclize monoketone intermediates into the desired thienothiophene structure . The reaction conditions often require careful control of temperature and reaction time to ensure high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-{5-Methylthieno[3,2-b]thiophen-3-yl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

2-{5-Methylthieno[3,2-b]thiophen-3-yl}acetic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5-Methylthieno[3,2-b]thiophen-3-yl}acetic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-(5-methylthieno[3,2-b]thiophen-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2S2/c1-5-2-7-9(13-5)6(4-12-7)3-8(10)11/h2,4H,3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXUKOSONZDWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)C(=CS2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601258490
Record name 5-Methylthieno[3,2-b]thiophene-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601258490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85504-42-3
Record name 5-Methylthieno[3,2-b]thiophene-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85504-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methylthieno[3,2-b]thiophene-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601258490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{5-Methylthieno[3,2-b]thiophen-3-yl}acetic acid
Reactant of Route 2
Reactant of Route 2
2-{5-Methylthieno[3,2-b]thiophen-3-yl}acetic acid
Reactant of Route 3
2-{5-Methylthieno[3,2-b]thiophen-3-yl}acetic acid
Reactant of Route 4
2-{5-Methylthieno[3,2-b]thiophen-3-yl}acetic acid
Reactant of Route 5
2-{5-Methylthieno[3,2-b]thiophen-3-yl}acetic acid
Reactant of Route 6
2-{5-Methylthieno[3,2-b]thiophen-3-yl}acetic acid

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